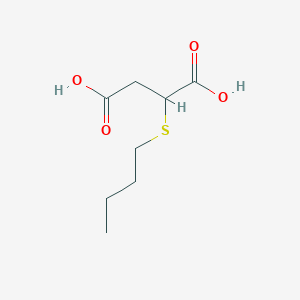
dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
説明
Synthesis Analysis
The synthesis of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and related compounds typically involves Hantzsch synthesis, a multi-component condensation reaction. For instance, Maru and Shah (2013) describe a novel three-component one-pot synthesis of a similar compound, showcasing the utility of the Hantzsch synthesis in creating complex DHP derivatives (Maru & Shah, 2013). Additionally, Shabalala et al. (2016) reported a catalyst-free synthesis protocol for functionalized 1,4-dihydropyridine derivatives, emphasizing the eco-friendly aspects of modern synthetic approaches (Shabalala, Maddila, & Jonnalagadda, 2016).
Molecular Structure Analysis
The molecular structure of DHP derivatives, including dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, often exhibits a boat-type conformation of the dihydropyridine ring. Fossheim et al. (1982) determined the molecular structures of several DHP compounds, revealing the influence of substituents on the ring puckering and the conformational relationship with pharmacological activity (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).
Chemical Reactions and Properties
DHP derivatives are known for their reactivity towards various chemical reactions, particularly those involving the dihydropyridine ring. Mishnev et al. (1977) discussed the chemical properties of a related DHP compound, highlighting the reactivity of the ester group despite its unusual stability in the DHP ring context (Mishnev, Shvets, Bleidelis, Dubur, Sausin', & Lu̅sis, 1977).
Physical Properties Analysis
The physical properties of DHP derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their pharmacological potential. Maru and Shah (2015) provided insights into the crystal structure of a DHP derivative, emphasizing the role of hydrogen bonding in crystal packing (Maru & Shah, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key to the pharmacological activity of DHP derivatives. Peri et al. (2000) synthesized charged DHP derivatives to explore their interaction with L-type calcium channels, shedding light on the influence of molecular structure on biological activity (Peri, Padmanabhan, Rutledge, Singh, & Triggle, 2000).
科学的研究の応用
Crystal Structure and Weak Interaction Studies
1,4-Dihydropyridine derivatives, including dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, have been synthesized and characterized by X-ray crystallography. These studies provide insights into the self-assembly of compounds through various types of non-covalent interactions, which significantly affect crystal packing. This research is crucial for understanding the structural properties of these compounds (R. Shashi, N. L. Prasad, N. S. Begum, 2020).
Crystallography and Molecular Orbital Calculations
Further studies on Hantzsch 1,4-dihydropyridine derivatives, similar to dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, have been conducted using X-ray crystallography and B3LYP/6-31 G (d) molecular orbital calculations. These studies contribute to the understanding of molecular shapes and intermolecular interactions in crystal structures, which are essential for predicting and manipulating the chemical behavior of these compounds (J. Jasinski et al., 2013).
Enantioselective Reactions in Organic Chemistry
In organic chemistry, the synthesis and study of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives have shown significant enantioselective reactions. These studies contribute to the development of chiral molecules, which are important in synthesizing drugs and other biologically active compounds (A. Sobolev et al., 2002).
Radiosynthesis for Medical Imaging
The radiosynthesis of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives has been explored for potential applications in medical imaging, particularly in detecting L-type calcium channel distribution. This area of research is crucial for developing new diagnostic tools in medicine (H. Sadeghpour et al., 2008).
Antitubercular Activity
Some derivatives of dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been evaluated for their antitubercular activity. This research is significant in the search for new treatments against tuberculosis, a major global health issue (A. Trivedi et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4/c1-20-14(18)10-7-17-8-11(15(19)21-2)13(10)9-5-3-4-6-12(9)16/h3-8,13,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYYWDZUGHCXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=CC=C2F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)
![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)
![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)